

Common pitfalls in the characterization of 1-Methyl-2-oxopyrrolidine-3-carboxylic acid

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Compound of Interest

Compound Name: 1-Methyl-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1284075

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Technical Support Center: 1-Methyl-2-oxopyrrolidine-3-carboxylic acid

This guide provides troubleshooting advice and frequently asked questions regarding the synthesis and characterization of **1-Methyl-2-oxopyrrolidine-3-carboxylic acid**. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the basic molecular properties of **1-Methyl-2-oxopyrrolidine-3-carboxylic acid**?

A1: Key molecular properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₉ NO ₃	[1][2]
Molecular Weight	143.14 g/mol	[1]
Monoisotopic Mass	143.05824 Da	[2]
IUPAC Name	1-methyl-2-oxopyrrolidine-3-carboxylic acid	[2]
SMILES	<chem>CN1CCC(C1=O)C(=O)O</chem>	[2]
InChIKey	LRQXSOWYUQJAOH-UHFFFAOYSA-N	[2]

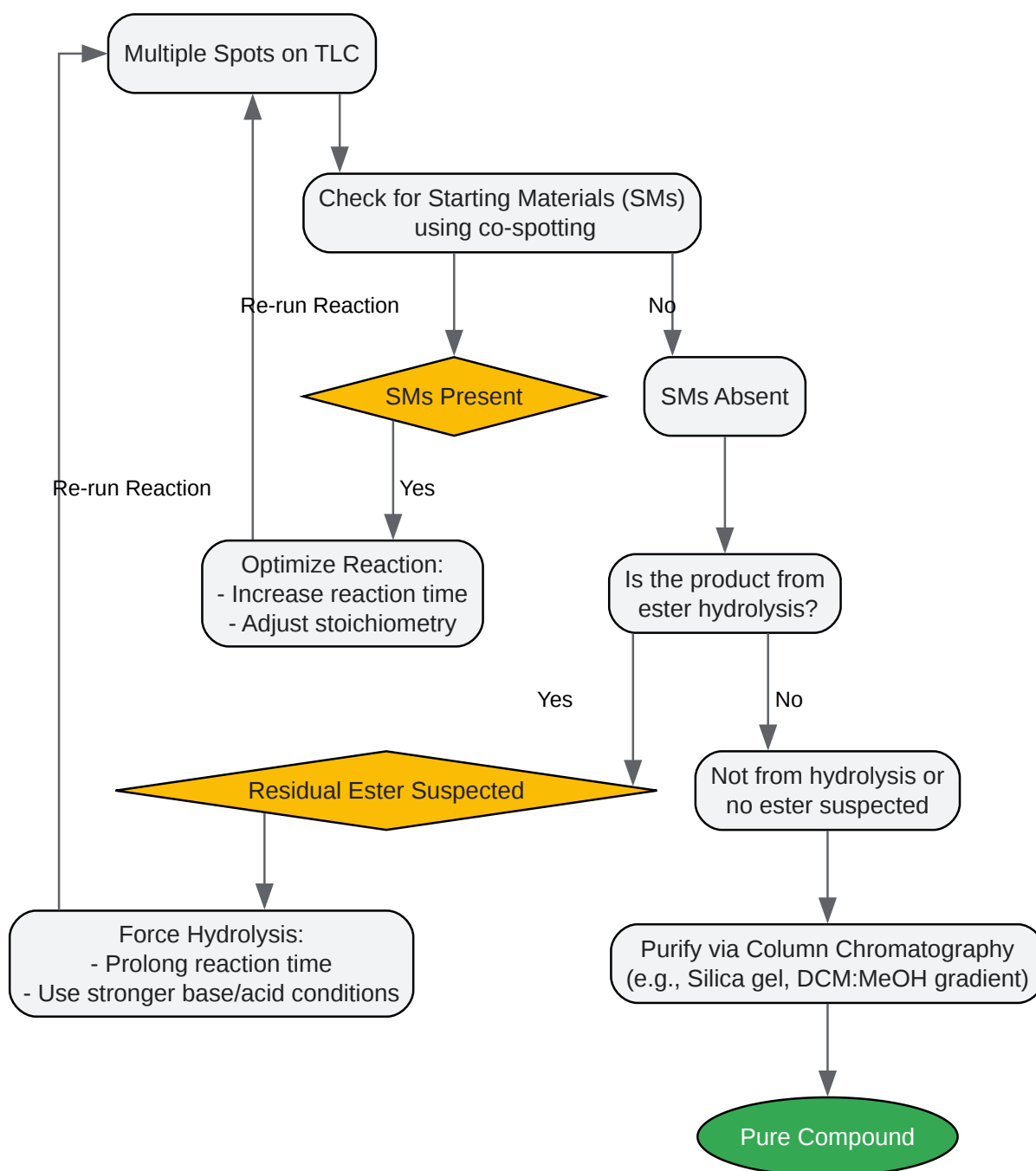
Q2: My ¹H NMR spectrum shows broad or overlapping signals. What is the likely cause?

A2: Broad or complex NMR signals for this compound are often due to the presence of conformational isomers (rotamers) resulting from restricted rotation around the N-C(O) amide bond. The presence of the chiral center at the 3-position can also complicate the spectrum, making the methylene protons diastereotopic. To address this, consider acquiring the spectrum at an elevated temperature (e.g., 50-80 °C) to increase the rate of conformational exchange, which may result in sharper, averaged signals.

Q3: I am having difficulty with purification and see multiple spots on my TLC plate after synthesis. What are the common impurities?

A3: Common impurities can include unreacted starting materials, partially reacted intermediates, or side products. For instance, if synthesizing from itaconic acid and methylamine, residual itaconic acid could be present. If preparing the acid via hydrolysis of its corresponding ester (e.g., methyl 1-methyl-2-oxopyrrolidine-3-carboxylate), incomplete hydrolysis will leave residual ester. Purification often requires column chromatography.[3]

A typical troubleshooting workflow for purification is outlined below.



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Caption: Troubleshooting workflow for purification issues.

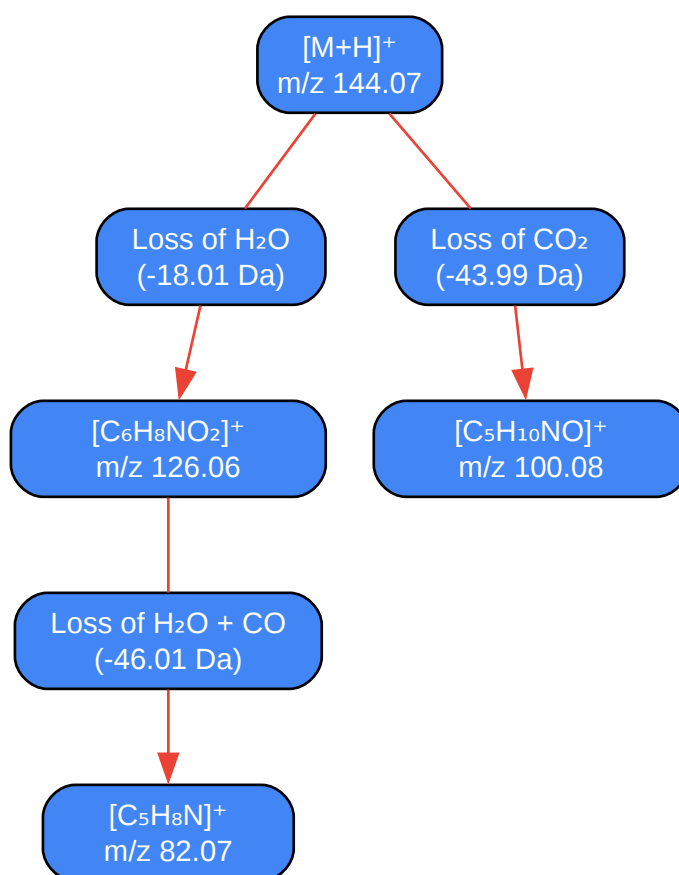
Troubleshooting Guides

Guide 1: Interpreting Mass Spectrometry Data

Issue: My ESI-MS data shows several peaks, and I am unsure which corresponds to my product. The fragmentation pattern is also confusing.

Solution: In positive ion mode ESI-MS, you should primarily look for the protonated molecule $[M+H]^+$ at m/z 144.0655. It is also common to see adducts with sodium $[M+Na]^+$ (m/z 166.0475) or potassium $[M+K]^+$ (m/z 182.0214), especially if glassware was not properly cleaned or if salts are present in your solvents.[2]

The fragmentation of the pyrrolidinone core can follow several pathways. The diagram below illustrates a plausible fragmentation pathway for the $[M+H]^+$ ion.



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Caption: Plausible ESI-MS/MS fragmentation pathways.

Predicted MS Adducts and Fragments

Adduct / Fragment	m/z (Predicted)	Notes
[M+H] ⁺	144.06552	Protonated molecule
[M+Na] ⁺	166.04746	Sodium adduct
[M-H] ⁻	142.05096	Deprotonated molecule (negative mode)
[M+H-H ₂ O] ⁺	126.05550	Loss of water from protonated molecule
[M+H-CO ₂] ⁺	100.07569	Loss of carbon dioxide (decarboxylation)

(Predicted data from PubChem CID 14876689)[[2](#)]

Guide 2: HPLC Method Development

Issue: I need a starting point for developing an HPLC method to assess the purity of my compound.

Solution: **1-Methyl-2-oxopyrrolidine-3-carboxylic acid** is a polar compound. A reverse-phase HPLC method is a suitable starting point. Based on methods for similar compounds, the following conditions can be used and optimized.[[4](#)]

Initial HPLC Conditions

Parameter	Recommended Setting
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Gradient	5% B to 95% B over 15 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 210 nm
Injection Volume	10 μ L

Troubleshooting HPLC:

- **Poor Peak Shape:** If you observe peak tailing, it may be due to the interaction of the carboxylic acid with residual silanols on the silica support. Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic or trifluoroacetic acid) to keep the carboxyl group protonated.
- **No Retention (Elutes at Void Volume):** The compound is highly polar. If retention is too low, use a more polar stationary phase (e.g., an embedded polar group or AQ-type C18 column) or consider HILIC (Hydrophilic Interaction Liquid Chromatography).
- **Low UV Sensitivity:** The pyrrolidinone chromophore has a weak absorbance. For trace-level analysis, consider derivatization^[5] or using a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

Key Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis

- **Sample Preparation:** Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
- **Solvent Selection:** Add approximately 0.6 mL of a deuterated solvent. DMSO- d_6 is a good choice as it will clearly show the exchangeable carboxylic acid proton. Other options include

MeOD-d₄ or CDCl₃.

- Dissolution: Gently vortex or sonicate the sample until fully dissolved.
- Acquisition:
 - Acquire a standard ¹H spectrum. A broad singlet corresponding to the COOH proton should be observable, typically at a high chemical shift (>10 ppm in DMSO-d₆).[\[6\]](#)[\[7\]](#)
 - Acquire a ¹³C spectrum. Expect signals for the carbonyl carbons (amide and acid) in the 170-180 ppm range.[\[6\]](#)[\[7\]](#)
 - If spectra are broad, re-acquire at an elevated temperature (e.g., 60 °C).

Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) (Note: These are estimated values based on similar structures. Actual shifts may vary.)[\[6\]](#)[\[7\]](#)

Group	¹ H Shift (ppm)	¹³ C Shift (ppm)
N-CH ₃	~2.7	~29-30
CH ₂ (C5)	~3.2-3.4	~45-47
CH (C3)	~3.3-3.5	~48-50
CH ₂ (C4)	~2.0-2.4	~25-28
COOH	>12 (broad)	-
C=O (Amide, C2)	-	~172-174
COOH (Acid, C3)	-	~174-176

Protocol 2: General Purification by Column Chromatography

- Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., methanol), adding silica, and evaporating the solvent under reduced pressure until a free-flowing powder is obtained.

- Column Packing: Pack a glass column with silica gel using a non-polar solvent (e.g., hexane or dichloromethane).
- Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.
- Elution: Begin elution with a non-polar solvent (e.g., 100% Dichloromethane) and gradually increase the polarity by adding a polar solvent (e.g., Methanol). A typical gradient might be from 0% to 10% Methanol in Dichloromethane.
- Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

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